2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride is a chemical compound with the CAS Number: 1160257-32-8 . It has a molecular weight of 226.7 .
Molecular Structure Analysis
The molecular formula of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride is C12H15ClO2 . This indicates that the molecule is composed of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride are not available, it’s important to note that aromatic compounds like this often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.7 . It’s recommended to be stored at a temperature between 28°C .Scientific Research Applications
Photopolymerization and Radical Generation
A study by Guillaneuf et al. (2010) proposed a compound similar to 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride for photoinitiation. This compound decomposes under UV irradiation to generate alkyl and nitroxide radicals, impacting photophysical and photochemical properties, useful in photopolymerization processes (Guillaneuf et al., 2010).
Catalysis and Reagent Reactions
Research by Anderson and Hopkins (1964) explored the catalytic potential of similar compounds. They studied the reaction of isopropyl chloride with methyl 2-pyrrolecarboxylate, indicating the significance of these compounds in synthesis and catalysis (Anderson & Hopkins, 1964).
Role in Organic Synthesis
Valiullina et al. (2019) investigated reactions involving 2-bromopropanoyl chloride, which shares structural similarities with the target compound. This study highlighted the compound's utility in generating a variety of organic products, showcasing its versatility in organic synthesis (Valiullina et al., 2019).
Applications in Polymer Science
Gleria et al. (1990) and Minto et al. (1992) discussed the photochemical behavior of poly[bis(4-isopropylphenoxy)phosphazene] and its derivatives, demonstrating the potential of such compounds in creating photoreactive polymers, a key aspect in developing advanced materials (Gleria et al., 1990; Minto et al., 1992).
Synthesis of Bioactive Compounds
Research on the synthesis of bioactive compounds, such as dihydrocapsaicinoids by Kaga et al. (1989), suggests the potential of using compounds similar to 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride in the synthesis of bioactive molecules (Kaga, Miura, & Orito, 1989).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Future Directions
properties
IUPAC Name |
2-methyl-2-(4-propan-2-ylphenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-9(2)10-5-7-11(8-6-10)16-13(3,4)12(14)15/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBKSZQKPPEWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204499 | |
Record name | 2-Methyl-2-[4-(1-methylethyl)phenoxy]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride | |
CAS RN |
1160257-86-2 | |
Record name | 2-Methyl-2-[4-(1-methylethyl)phenoxy]propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-[4-(1-methylethyl)phenoxy]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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